4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

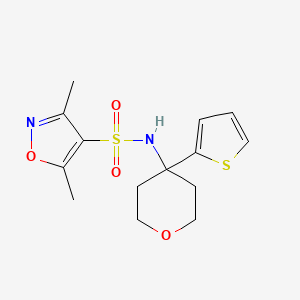

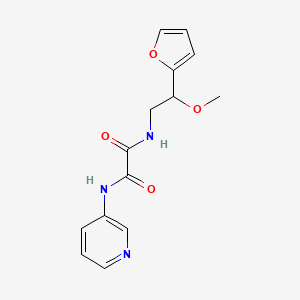

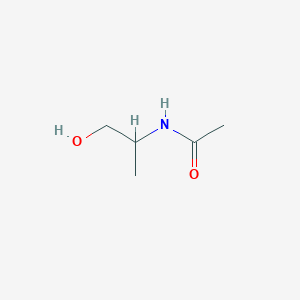

“4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.26 . It is typically available in powder form .

Chemical Reactions Analysis

Specific chemical reactions involving “4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid” are not available in the search results. Carboxylic acids, in general, can undergo a variety of reactions, including decarboxylation, reduction, and reactions with alcohols to form esters .Physical And Chemical Properties Analysis

“4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid” is a powder that is stored at room temperature . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Catalytic Applications and Synthesis Techniques

- A study by Zhou et al. (2017) described an alternative synthesis of 4-(heteroaryl)cyclohexanones, highlighting a palladium-catalyzed ester α-arylation followed by decarboxylation, demonstrating the compound's utility in the synthesis of complex organic structures with high yield, signifying its role in advancing synthetic chemistry techniques (Zhou et al., 2017).

Oxidative Functionalization

- Research by Sutradhar et al. (2013) explored the use of pyrazine-2-carboxylic acid (PCA) in conjunction with a new binuclear oxovanadium(V) complex as a catalytic system for the efficient oxidation of saturated hydrocarbons, showcasing the compound's potential in enhancing the efficiency of oxidation reactions, a critical process in organic synthesis and industrial chemistry (Sutradhar et al., 2013).

Antimicrobial Activity

- A synthesis and biological evaluation study of novel Linezolid-like analogues by Rajurkar and Pund (2014) included derivatives of pyrazine, which demonstrated significant antimicrobial and antifungal activities, underlining the compound's relevance in the development of new pharmacologically active molecules (Rajurkar & Pund, 2014).

Homogeneous Catalysis

- Martins (2019) reviewed recent advances in C-scorpionate tris(pyrazol-1yl)methanes and their transition metal complexes, including oxidative functionalization and carbon dioxide reduction, indicating the compound's versatility as a catalyst in industrially significant reactions and its contribution to sustainable chemistry practices (Martins, 2019).

Metal-Organic Frameworks and Supramolecular Chemistry

- Kong et al. (2012) discussed the synthesis and structure of carboxylic acid functionalized ortho-linked oxacalix[2]benzene[2]pyrazine, revealing its application in hydrogen bond and metal-directed self-assembly, signifying its potential in the design of new materials with specific functionalities (Kong et al., 2012).

Propiedades

IUPAC Name |

4-(pyrazin-2-ylamino)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c15-11(16)8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h5-9H,1-4H2,(H,13,14)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUPNVJQXDMSJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)NC2=NC=CN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyrazin-2-ylamino)cyclohexane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S)-3-Methoxycarbonylbicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B2854116.png)

![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)

![2-[4-(Piperidine-1-sulfonyl)phenyl]acetic acid](/img/structure/B2854123.png)

![2-((4-fluorophenyl)sulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2854128.png)